molecular formula C19H16N4O3S2 B14934895 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14934895
M. Wt: 412.5 g/mol
InChI Key: PXGHBMSTDZATOK-UHFFFAOYSA-N
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Description

2-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features both imidazolidinone and thiazole moieties

Preparation Methods

The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone core, followed by the introduction of the benzyl group. The thiazole ring is then synthesized separately and coupled with the imidazolidinone derivative through an acetamide linkage. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in binding interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other imidazolidinone and thiazole derivatives. Compared to these, 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Examples of similar compounds are:

  • 1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
  • 1-(2,5-dioxoimidazolidin-4-yl)urea

This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O3S2/c24-16(22-18-20-14(11-28-18)15-7-4-8-27-15)9-13-17(25)23(19(26)21-13)10-12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,21,26)(H,20,22,24)

InChI Key

PXGHBMSTDZATOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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